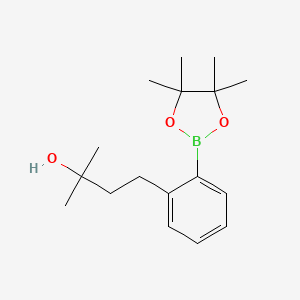

2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol

Description

This compound is a boronic acid ester derivative featuring a tertiary alcohol (butan-2-ol) moiety and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to a phenyl ring. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . The compound is synthesized via a three-step substitution reaction, as reported by Huang et al. (2021), involving sequential functionalization of the benzene ring and boronate ester formation . Its CAS number is 1362243-52-4, and it is commercially available in varying quantities (e.g., 100 mg to 5 g) through suppliers like Bidepharm .

Properties

IUPAC Name |

2-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-15(2,19)12-11-13-9-7-8-10-14(13)18-20-16(3,4)17(5,6)21-18/h7-10,19H,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRQXMVQOCPQHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. Additionally, purification steps such as recrystallization or column chromatography may be employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or bromine (Br2).

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boronic acids or boronic esters.

Substitution: Nitro- or halogenated phenyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs.

Materials Science: It is employed in the creation of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety acts as a nucleophile, reacting with electrophilic species to form carbon-carbon bonds. The molecular targets and pathways involved vary depending on the specific reaction conditions and substrates used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with similar boronate esters and alcohol derivatives, focusing on structural features, synthetic methodologies, and applications.

Boron-Containing Alcohol Derivatives

a) [4-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Methanol (Compound 2d, )

- Structure : Contains a primary alcohol (-CH2OH) and a chloro substituent on the phenyl ring.

- Synthesis : Achieved in 90% yield via pinacol esterification of 2-chloro-5-(hydroxymethyl)phenylboronic acid .

- Key Differences: The primary alcohol in 2d may exhibit higher reactivity in oxidation or esterification reactions compared to the tertiary alcohol in the target compound.

b) [4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Methanol (Compound 2a, )

- Structure : Lacks substituents other than the boronate and primary alcohol.

- Synthesis : Prepared from 4-formylbenzeneboronic acid via reductive pinacol boronate formation.

- Key Differences :

Heterocyclic Boronate Esters

a) 2-Methyl-4-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-1,3-Thiazole ()

- Structure: Integrates a thiazole ring, a heterocycle known for antimicrobial and anti-inflammatory activity.

- Properties : Molecular weight = 301.21; melting point = 103–106°C.

- Key Differences :

b) 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole ()

- Structure : Pyrazole ring with a methyl substituent.

- Properties : Molecular weight = 208.06; liquid at room temperature.

- Key Differences :

Cyclic Boronate Derivatives

a) (2S,3R)-2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(p-Tolyl)Cyclobutanone (4-25, )

- Structure: Cyclobutanone fused with a boronate and p-tolyl group.

- Properties : Solid state; used in enantioselective synthesis.

- Key Differences: The cyclobutanone scaffold imposes ring strain, increasing reactivity in nucleophilic additions. Chiral centers enable applications in asymmetric catalysis .

Pharmaceutical Intermediates

a) N-(4-(tert-Butyl)Phenyl)-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (6.58, )

- Structure : Combines boronate, acetamide, and tert-butyl groups.

- Synthesis : 43% yield via amide coupling.

- Key Differences :

- The acetamide linker and tert-butyl group enhance hydrophobicity, favoring blood-brain barrier penetration in CNS drug candidates .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves Suzuki-Miyaura coupling, leveraging the boronate ester moiety. A multi-step approach is recommended:

Boronate ester formation : React phenylboronic acid derivatives with pinacol under anhydrous conditions (e.g., 1,4-dioxane, 90°C, inert atmosphere) to stabilize the boronate group .

Alcohol functionalization : Introduce the tertiary alcohol group via Grignard or organometallic addition, ensuring strict temperature control (-10°C to 0°C) to minimize side reactions.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., NaHCO₃) to improve yields (e.g., 43% yield achieved in analogous syntheses) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and tertiary alcohol (broad peak at δ ~2.1 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~330–370 for related dioxaborolane derivatives) .

- X-ray crystallography : For unambiguous structural confirmation, though crystal growth may require slow evaporation of ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dioxaborolane moiety in cross-coupling reactions?

- Theoretical framework : The boronate ester acts as a transmetalation agent in Suzuki-Miyaura reactions. The electron-rich dioxaborolane ring enhances stability and facilitates boron-to-palladium ligand exchange. Computational studies (DFT) suggest that steric hindrance from the tetramethyl groups slows hydrolysis but improves selectivity in aryl-aryl bond formation .

- Experimental validation : Compare reaction rates with non-methylated boronate esters to isolate steric/electronic effects .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s stability and reactivity?

- Structure-activity relationship (SAR) :

- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase boronate electrophilicity, accelerating cross-coupling but reducing shelf life.

- Steric bulk near the boron center (e.g., 4-methyl substitution) improves thermal stability (e.g., stable up to 235°C in related compounds) .

- Methodology : Synthesize derivatives with para-substituted phenyl groups and assess decomposition kinetics via accelerated stability testing (40°C/75% RH) .

Q. What are the conflicting data regarding this compound’s toxicity, and how can researchers address these gaps?

- Data contradictions : While Safety Data Sheets (SDS) classify similar dioxaborolanes as irritants (H315, H319), acute toxicity data are often absent .

- Resolution : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps. Precautionary measures (e.g., P95 respirators, fume hoods) are advised during handling .

Methodological Challenges

Q. How can researchers resolve low yields in large-scale syntheses of this compound?

- Scale-up strategies :

- Continuous flow chemistry : Reduces side reactions by maintaining precise temperature/residence time control .

- Catalyst recycling : Use immobilized Pd catalysts to minimize metal leaching and costs .

Q. What advanced computational tools are suitable for predicting this compound’s behavior in catalytic systems?

- Software recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.